N,N,N',N',N'',N'''-Hexabutyl-N''-ethenylphosphorimidic triamide
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Overview
Description
N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide: is a hypothetical organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide would likely involve the reaction of a phosphorimidic triamide precursor with butyl and ethenyl groups. Typical reaction conditions might include:
Solvents: Non-polar solvents such as hexane or toluene.
Catalysts: Transition metal catalysts like palladium or platinum.
Temperature: Elevated temperatures (50-100°C) to facilitate the reaction.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, potentially using continuous flow reactors to ensure consistent product quality and yield. Safety measures would be critical due to the reactivity of the intermediates.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide: could undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phosphorimidic triamides.
Scientific Research Applications
N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide:
Chemistry: As a ligand in coordination chemistry or as a reagent in organic synthesis.
Biology: Potential use as a probe for studying enzyme activity.
Medicine: Possible applications in drug design and delivery.
Industry: Use as an additive in polymer production or as a flame retardant.
Mechanism of Action
The mechanism of action for N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide would depend on its specific application. Generally, it could interact with molecular targets through:
Coordination: Binding to metal centers in enzymes or catalysts.
Hydrogen Bonding: Interaction with biological molecules through hydrogen bonds.
Van der Waals Forces: Non-covalent interactions with various substrates.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’,N’‘,N’‘’-Hexamethylphosphorimidic triamide
- N,N,N’,N’,N’‘,N’‘’-Hexaethylphosphorimidic triamide
- N,N,N’,N’,N’‘,N’‘’-Hexapropylphosphorimidic triamide
Uniqueness
N,N,N’,N’,N’‘,N’‘’-Hexabutyl-N’'-ethenylphosphorimidic triamide: is unique due to the presence of both butyl and ethenyl groups, which could impart distinct reactivity and properties compared to its fully alkylated counterparts.
Properties
CAS No. |
97040-72-7 |
---|---|
Molecular Formula |
C26H57N4P |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
N-butyl-N-[[butyl(ethenyl)amino]-butylimino-(dibutylamino)-λ5-phosphanyl]butan-1-amine |
InChI |
InChI=1S/C26H57N4P/c1-8-15-21-27-31(28(14-7)22-16-9-2,29(23-17-10-3)24-18-11-4)30(25-19-12-5)26-20-13-6/h14H,7-13,15-26H2,1-6H3 |
InChI Key |
SYUJTOXFQFJNPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=P(N(CCCC)CCCC)(N(CCCC)CCCC)N(CCCC)C=C |
Origin of Product |
United States |
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